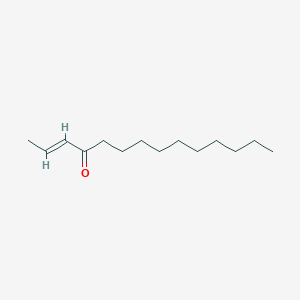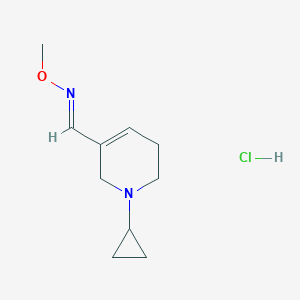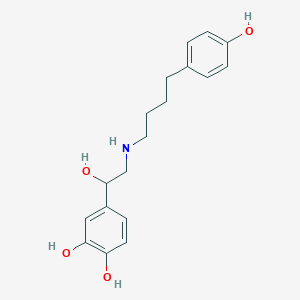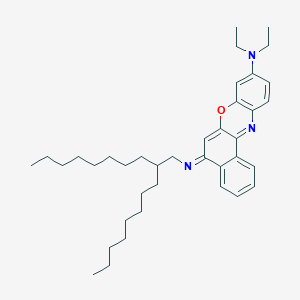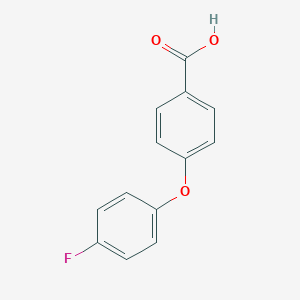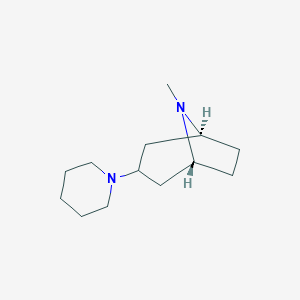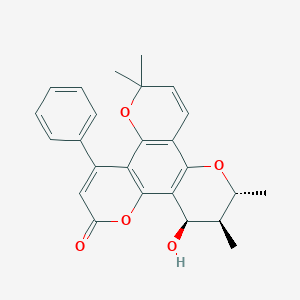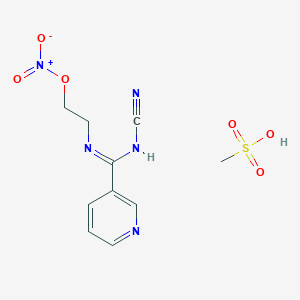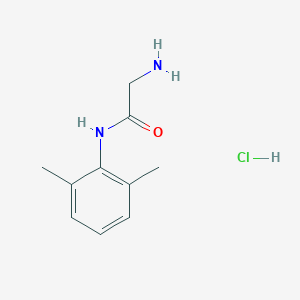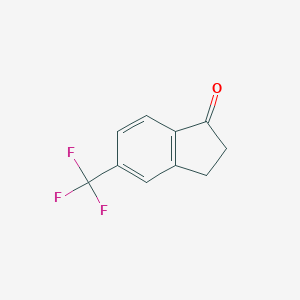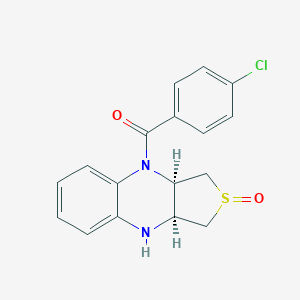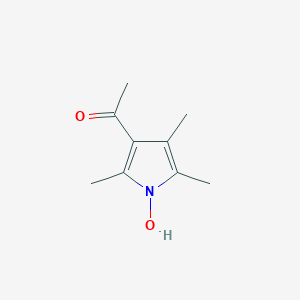
1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C9H13NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone typically involves the alkylation of a pyrrole derivative. One common method includes the reaction of 2,4,5-trimethylpyrrole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products:
Oxidation: Formation of 1-(1-Keto-2,4,5-trimethylpyrrol-3-yl)ethanone.
Reduction: Formation of 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the pyrrole ring.
Scientific Research Applications
1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl (2,4,5-trimethyl-1H-pyrrol-3-yl) ketone
- 1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone
- Pyrrolopyrazine derivatives
Comparison: 1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both hydroxyl and carbonyl functional groups on the pyrrole ring
Properties
CAS No. |
131527-58-7 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
1-(1-hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO2/c1-5-6(2)10(12)7(3)9(5)8(4)11/h12H,1-4H3 |
InChI Key |
UXEHMGBZPUGHFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C(=O)C)C)O)C |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)C)C)O)C |
Synonyms |
Ethanone, 1-(1-hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


